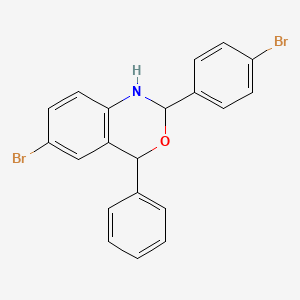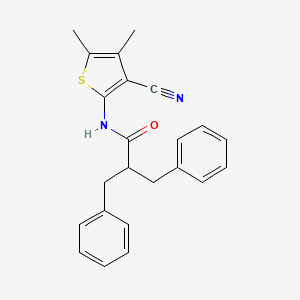![molecular formula C19H16BrN5O2 B11657792 2-{4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-3-phenyl-1H-pyrazol-1-yl}acetamide](/img/structure/B11657792.png)
2-{4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-3-phenyl-1H-pyrazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE is a complex organic compound featuring a pyrazole ring, a bromophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. The bromophenyl group is introduced via a substitution reaction, and the final acetamide moiety is added through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenols.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Brominated phenols.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE
- 2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Comparison: Compared to these similar compounds, 2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the bromophenyl group contributes to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C19H16BrN5O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[(E)-[1-(2-amino-2-oxoethyl)-3-phenylpyrazol-4-yl]methylideneamino]-3-bromobenzamide |
InChI |
InChI=1S/C19H16BrN5O2/c20-16-8-4-7-14(9-16)19(27)23-22-10-15-11-25(12-17(21)26)24-18(15)13-5-2-1-3-6-13/h1-11H,12H2,(H2,21,26)(H,23,27)/b22-10+ |
InChI Key |
OTNXZRRRSFDCDZ-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC(=CC=C3)Br)CC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC(=CC=C3)Br)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[[4-(4-methoxyphenyl)-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11657709.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11657719.png)
![4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B11657722.png)

![(6Z)-2-ethyl-5-imino-6-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11657725.png)
![2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11657727.png)
![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11657731.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11657736.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11657741.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11657755.png)

![4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11657771.png)
![N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide](/img/structure/B11657775.png)
![(3-bromophenyl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11657789.png)
